molecular formula C11H14N2S B496248 [(1-methyl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine CAS No. 791615-26-4

[(1-methyl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine

Cat. No.: B496248
CAS No.: 791615-26-4
M. Wt: 206.31g/mol
InChI Key: DTLOWNYORDYFBZ-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrrol-2-yl)methylamine is an organic compound that features a pyrrole and a thiophene ring connected via a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-thienylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas over a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas over palladium on carbon at room temperature and atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrrol-2-yl)methylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it suitable for probing the active sites of various biological macromolecules.

Medicine

In medicinal chemistry, (1-methyl-1H-pyrrol-2-yl)methylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties make it a valuable component in the fabrication of electronic devices.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved may include signal transduction cascades, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrrol-2-yl)methylamine
  • (1-methyl-1H-pyrrol-2-yl)methylamine
  • (1-methyl-1H-pyrrol-2-yl)methylamine

Uniqueness

(1-methyl-1H-pyrrol-2-yl)methylamine is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties

Biological Activity

(1-methyl-1H-pyrrol-2-yl)methylamine is a nitrogen-containing organic compound with potential applications in medicinal chemistry. This compound features a pyrrole ring and a thienyl group, which are known for their diverse biological activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1-methyl-1H-pyrrol-2-yl)methylamine is C₁₁H₁₄N₂S, with a molecular weight of approximately 206.31 g/mol. The structure includes:

  • Pyrrole Ring : A five-membered aromatic heterocycle.
  • Thienyl Group : A sulfur-containing five-membered ring derived from thiophene.

These structural components contribute to its unique pharmacological properties.

While the specific mechanism of action for (1-methyl-1H-pyrrol-2-yl)methylamine remains largely undocumented, compounds with similar structures often interact with neurotransmitter systems. Preliminary studies suggest potential binding affinities to serotonin receptors, indicating possible roles in mood modulation and cognitive functions.

Biological Activity Overview

The biological activities associated with (1-methyl-1H-pyrrol-2-yl)methylamine can be summarized as follows:

Activity Description
Antimicrobial The thienyl moiety is often associated with antimicrobial properties.
Neurotransmitter Modulation Potential interaction with serotonin receptors may influence mood and cognition.
Cytotoxicity Related compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

Research has highlighted the biological activity of related compounds, providing insights into the potential effects of (1-methyl-1H-pyrrol-2-yl)methylamine:

  • Antimicrobial Activity : Compounds containing thienyl groups have demonstrated significant antimicrobial properties. For instance, studies indicate that derivatives exhibit effective inhibition against various bacterial strains, suggesting a similar potential for (1-methyl-1H-pyrrol-2-yl)methylamine.
  • Cytotoxic Effects : In vitro studies on structurally analogous compounds have shown promising cytotoxicity against cancer cell lines such as HepG2 and Caco-2. For example, IC₅₀ values for related compounds ranged from 0.29 to 0.90 μM, indicating strong anti-proliferative effects comparable to established chemotherapeutics like doxorubicin .
  • Neuropharmacological Studies : Research on similar nitrogen-containing heterocycles has revealed their potential as modulators of neurotransmitter systems, particularly in the context of psychiatric disorders. This suggests that (1-methyl-1H-pyrrol-2-yl)methylamine may also possess therapeutic relevance in treating mood disorders .

Properties

IUPAC Name

1-(1-methylpyrrol-2-yl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2-7,12H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLOWNYORDYFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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